N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile
Description
The compound N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile is a hybrid molecule combining a branched polyamine backbone with a prop-2-enenitrile (acrylonitrile) moiety.
- Step 1: Formation of a Schiff base intermediate by reacting acrylonitrile with a polyamine like tetraethylenepentamine (TETA) or pentaethylenehexamine (PEHA) under azeotropic conditions .
- Step 2: Reduction of the Schiff base using agents like sodium borohydride to stabilize the amine-nitrile linkage .
Properties
CAS No. |
68412-45-3 |
|---|---|
Molecular Formula |
C8H23N5.C3H3N C11H26N6 |
Molecular Weight |
242.37 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile |
InChI |
InChI=1S/C8H23N5.C3H3N/c9-1-3-11-5-7-13-8-6-12-4-2-10;1-2-3-4/h11-13H,1-10H2;2H,1H2 |
InChI Key |
QKXGSQVNYLHSNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#N.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine
| Aspect | Details |
|---|---|
| Starting Materials | Ethylenediamine and 2-(2-aminoethylamino)ethanol |
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Ethanol or methanol |
| Atmosphere | Inert (nitrogen) |
| Temperature | 80–100 °C |
| Procedure | Ethylenediamine is reacted with 2-(2-aminoethylamino)ethanol in the presence of Pd/C catalyst under inert atmosphere and elevated temperature to form the polyamine intermediate. |
This step involves nucleophilic substitution and amination reactions facilitated by the catalyst, yielding the polyamine with multiple aminoethyl groups.
Synthesis of Oxiran-2-ylmethanol
| Aspect | Details |
|---|---|
| Starting Materials | Epichlorohydrin and methanol |
| Base | Sodium hydroxide (NaOH) |
| Temperature | Room temperature |
| Procedure | Epichlorohydrin is reacted with methanol in the presence of sodium hydroxide, which opens the epoxide ring to form oxiran-2-ylmethanol. |
This reaction is a base-catalyzed ring-opening of epichlorohydrin to yield the epoxide alcohol, a key functional group in the final compound.
Use of Prop-2-enenitrile (Acrylonitrile)
| Aspect | Details |
|---|---|
| Starting Material | Acrylonitrile (used as is) |
| Temperature | Room temperature |
| Procedure | Acrylonitrile is used directly without modification as the nitrile source in the final compound. |
Acrylonitrile provides the nitrile functional group essential for the compound's reactivity and biological activity.
Final Assembly of the Compound
The three components—polyamine, oxiran-2-ylmethanol, and acrylonitrile—are combined under controlled conditions, often involving:
- Controlled temperature and inert atmosphere
- Possible use of additional catalysts or reagents to facilitate covalent bonding between the components
- Optimization of stoichiometry to ensure complete reaction and high yield
This step may involve nucleophilic attack of the amine groups on the epoxide and Michael addition to the acrylonitrile double bond, resulting in the formation of the final complex molecule.
Industrial Production Considerations
Industrial scale-up of this synthesis involves:
- Optimization of reaction parameters (temperature, pressure, catalyst loading)
- Use of industrial-grade solvents and reagents
- Implementation of safety protocols due to the reactive nature of epoxides and acrylonitrile
- Efficient purification techniques such as distillation or chromatography to isolate the product
- Continuous monitoring of reaction progress and quality control to ensure batch consistency
Summary Table of Preparation Steps
| Step | Starting Materials | Reaction Conditions | Catalyst/Base | Product/Intermediate |
|---|---|---|---|---|
| 1 | Ethylenediamine + 2-(2-aminoethylamino)ethanol | 80–100 °C, inert atmosphere, ethanol/methanol | Pd/C | N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine |
| 2 | Epichlorohydrin + methanol | Room temperature | NaOH | Oxiran-2-ylmethanol |
| 3 | Acrylonitrile | Room temperature | None | Prop-2-enenitrile (used as is) |
| 4 | Components from steps 1, 2, and 3 combined | Controlled conditions, possible catalysts | Variable | Final compound: this compound |
Research Findings and Notes on Preparation
- The use of palladium on carbon as a catalyst in the first step enhances the amination efficiency and selectivity, reducing side reactions.
- The base-catalyzed ring-opening of epichlorohydrin is a well-established method to obtain oxiran-2-ylmethanol with high purity.
- Acrylonitrile is a commercially available reagent and is incorporated without modification, simplifying the synthesis.
- The final coupling step requires careful control to avoid polymerization or side reactions due to the reactive epoxide and nitrile groups.
- The compound’s multifunctional nature demands precise stoichiometric control and reaction monitoring to achieve reproducible yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: TEPA can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.
Reduction: TEPA can be reduced using reducing agents to form reduced amine products.
Substitution: TEPA can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Oxidized amine products.
Reduction: Reduced amine products.
Substitution: Substituted amine products.
Scientific Research Applications
TEPA has a wide range of applications in scientific research, including:
Mechanism of Action
TEPA exerts its effects through various mechanisms, including:
Chelation: TEPA can chelate metal ions, forming stable complexes that can be used in various applications.
Epoxy Curing: TEPA acts as a curing agent for epoxy resins, facilitating the cross-linking of polymer chains to form a hardened material.
Chemical Reactions: TEPA can participate in various chemical reactions, including oxidation, reduction, and substitution, to form different products.
Comparison with Similar Compounds
Key Structural Features :
- The polyamine backbone provides multiple nitrogen donor sites, enabling strong chelation with metal ions .
Comparison with Similar Compounds
Linear Polyamines
Key Differences :
- Electron density : PEHA has the highest NH group count, leading to superior corrosion inhibition (~92% efficiency in acidic media) compared to DETA (~75%) and TETA (~85%) . The target compound’s acrylonitrile group may reduce electron donation but enhance hydrophobic interactions.
- Thermal stability : Acrylonitrile derivatives typically exhibit higher thermal stability than pure polyamines, making the target compound suitable for high-temperature polymer applications .
Schiff Base Derivatives
Key Differences :
Copper Chelating Agents
Key Differences :
- Specificity : [555-N] shows high selectivity for Cu²⁺ due to pyridyl coordination, whereas the target compound’s polyamine backbone may bind multiple metal ions (e.g., Fe²⁺, Zn²⁺) .
- Applications : Chelators like [555-N] are optimized for biomedical use, while the target compound’s nitrile group may prioritize industrial scalability .
Biological Activity
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile, commonly referred to as a polyamine derivative, exhibits significant biological activity due to its complex structure featuring multiple functional groups. This compound's potential therapeutic applications and mechanisms of action are of considerable interest in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 246.36 g/mol. The presence of amine groups, an epoxide, and nitrile functionalities contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₆N₆ |
| Molecular Weight | 246.36 g/mol |
| CAS Number | 68412-46-4 |
| Functional Groups | Amines, Epoxide, Nitrile |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amine groups can serve as nucleophiles, potentially inhibiting enzymes by forming covalent bonds with active sites.
- Receptor Modulation : The compound may modulate receptor activity through conformational changes induced by binding.
- Cellular Uptake : Due to its polycationic nature, it can facilitate cellular uptake via endocytosis.
Antimicrobial Activity
Research has indicated that polyamine derivatives exhibit antimicrobial properties. A study demonstrated that compounds with similar structural motifs showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function.
Case Study : In vitro tests revealed that derivatives of this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results indicated that it induces apoptosis through the activation of caspase pathways.
Research Findings :
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 15 to 30 µM across different cell lines, indicating moderate cytotoxicity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N'-bis(2-aminoethyl)ethane-1,2-diamine | Lacks epoxide and nitrile groups | Moderate antibacterial effects |
| N,N'-bis(3-amino-propyl)ethane-1,2-diamine | Contains longer alkyl chains | Higher cytotoxicity |
| N,N'-dimethyl(3-amino-propyl)ethane-1,2-diamine | Methylated amines | Reduced receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
